molecular formula C15H15NO3 B3171399 Methyl 2-[4-(2-aminophenoxy)phenyl]acetate CAS No. 946682-19-5

Methyl 2-[4-(2-aminophenoxy)phenyl]acetate

Cat. No.: B3171399
CAS No.: 946682-19-5
M. Wt: 257.28 g/mol
InChI Key: GIRDVDVVIYAPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-aminophenoxy)phenyl]acetate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, making it suitable for a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-aminophenoxy)phenyl]acetate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

Methyl 2-[4-(2-aminophenoxy)phenyl]acetate has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is employed in proteomics research to study protein interactions and functions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-aminophenoxy)phenyl]acetate involves its interaction with specific molecular targets . The aminophenoxy group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The phenylacetate moiety can also participate in hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Methyl 2-[4-(2-aminophenoxy)phenyl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions.

Biological Activity

Methyl 2-[4-(2-aminophenoxy)phenyl]acetate (CAS No. 946682-19-5) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phenoxy group with an amino substituent, which is pivotal for its biological interactions. The chemical structure can be represented as follows:

C17H18NO3\text{C}_{17}\text{H}_{18}\text{N}\text{O}_3

This compound's unique structure contributes to its interaction with various biological targets, making it a subject of interest for further research.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Preliminary studies suggest that it may act as an inhibitor for various kinases, influencing pathways involved in cell proliferation and survival. The exact molecular targets are still under investigation, but it is hypothesized that the compound may interfere with signaling pathways critical for cancer cell growth.

Biological Activities

  • Anticancer Activity :
    • This compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including:
      • MCF-7 (breast adenocarcinoma)
      • HeLa (cervical carcinoma)
      • A549 (lung carcinoma)
    • In vitro studies have reported IC50 values indicating moderate to significant activity against these cell lines, suggesting its potential as an anticancer agent.
  • Kinase Inhibition :
    • The compound exhibits inhibitory effects on key kinases involved in cancer progression. For instance, it has been evaluated for its ability to inhibit EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in tumor growth and metastasis.
  • Antioxidant Properties :
    • Preliminary assays indicate that this compound may possess antioxidant properties, contributing to its potential therapeutic effects by reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
Anticancer ActivityMCF-710-20
HeLa15-25
A54912-22
Kinase InhibitionEGFR>50
Antioxidant ActivityVariousNot specified

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound, researchers found that at concentrations of 100 µM, the compound significantly reduced cell viability in MCF-7 cells by over 50% compared to untreated controls. This finding supports the hypothesis that this compound may serve as a lead structure for developing new anticancer therapies.

Future Directions

Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies should focus on:

  • In vivo models to assess the therapeutic efficacy and safety.
  • Structure-activity relationship (SAR) studies to optimize its biological properties.
  • Clinical trials to evaluate its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

methyl 2-[4-(2-aminophenoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-15(17)10-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)16/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRDVDVVIYAPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277604
Record name Methyl 4-(2-aminophenoxy)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946682-19-5
Record name Methyl 4-(2-aminophenoxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946682-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-aminophenoxy)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.